2-Amino-5-(piperidin-1-yl)benzamide
Overview
Description
2-Amino-5-(piperidin-1-yl)benzamide is a chemical compound with the molecular formula C12H17N3O It is characterized by the presence of an amino group at the second position and a piperidinyl group at the fifth position on a benzamide core
Mechanism of Action
Target of Action
Compounds with a piperidine moiety, such as 2-amino-5-(piperidin-1-yl)benzamide, have been found to exhibit a wide variety of biological activities .
Mode of Action
It is known that compounds with a piperidine moiety can interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are widely used as building blocks in the synthesis of organic compounds, including medicinal products , which suggests that they may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The biological activity of piperidine derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(piperidin-1-yl)benzamide typically involves the coupling of 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid . The process can be summarized as follows:
Coupling Reaction: 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid.
Substitution Reaction: The intermediate product is treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions typically involve the use of halogenating agents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-5-(piperidin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel anti-inflammatory agents.
Pharmacology: The compound is studied for its potential as a COX-1 and COX-2 inhibitor, showing promising anti-inflammatory activity.
Biological Research: It is used in molecular docking studies to understand ligand-protein interactions.
Industrial Applications: The compound’s derivatives are explored for their potential use in the pharmaceutical industry as intermediates in drug synthesis.
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
2-Amino-5-(piperidin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it shows higher selectivity and potency as a COX-1 and COX-2 inhibitor . This makes it a valuable candidate for further development in anti-inflammatory drug research.
Properties
IUPAC Name |
2-amino-5-piperidin-1-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-11-5-4-9(8-10(11)12(14)16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGDQCIHDBLJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444039 | |
Record name | 2-amino-5-piperidin-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314768-97-3 | |
Record name | 2-Amino-5-(piperidin-1-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314768-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-5-piperidin-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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